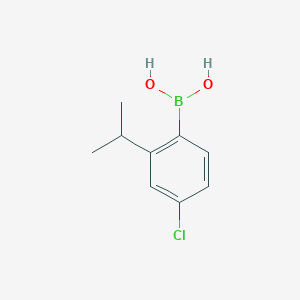

(4-Chloro-2-isopropylphenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4-Chloro-2-isopropylphenyl)boronic acid” is a boronic acid compound. Boronic acids are known for their ability to form five-membered boronate esters with diols, which has led to their use in the synthesis of small chemical receptors .

Synthesis Analysis

The synthesis of borinic acids, a subclass of organoborane compounds, relies on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . Boronic acids are common reagents used in the synthesis of organic compounds .Molecular Structure Analysis

Boronic acids can specifically and reversibly interact with 1,2- or 1,3-diols to form five or six cyclic esters in an alkaline aqueous solution . This unique property has inspired the exploration of novel chemistries using boron .Chemical Reactions Analysis

Boronic acids and their esters are used in cross-coupling reactions . The Suzuki-Miyaura coupling is a metal-catalyzed reaction between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester) and halide or triflate under basic conditions .Physical And Chemical Properties Analysis

Boronic acids are stable and generally non-toxic groups that are easily synthesized . They can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .Mécanisme D'action

Target of Action

The primary target of (4-Chloro-2-isopropylphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

(4-Chloro-2-isopropylphenyl)boronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by (4-Chloro-2-isopropylphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial for the synthesis of complex organic compounds .

Pharmacokinetics

It is known that boronic acids, in general, are relatively stable and readily prepared, which suggests that they may have favorable bioavailability .

Result of Action

The molecular and cellular effects of the action of (4-Chloro-2-isopropylphenyl)boronic acid are primarily seen in the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of complex organic compounds, enabling the creation of a wide variety of chemical structures .

Action Environment

The action, efficacy, and stability of (4-Chloro-2-isopropylphenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which this compound plays a key role, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the reaction can proceed effectively in a wide range of environments.

Safety and Hazards

Orientations Futures

Boronic acid-based materials have been used as recognition elements and signal labels for the detection of cis-diol-containing biological species, including ribonucleic acids, glycans, glycoproteins, bacteria, exosomes, and tumor cells . This area of research is expected to grow, with boronic acids playing a crucial role in carbohydrate chemistry and glycobiology .

Propriétés

IUPAC Name |

(4-chloro-2-propan-2-ylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO2/c1-6(2)8-5-7(11)3-4-9(8)10(12)13/h3-6,12-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNSZJKOGVAOMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Cl)C(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-2-isopropylphenyl)boronic acid | |

CAS RN |

1395084-16-8 |

Source

|

| Record name | [4-chloro-2-(propan-2-yl)phenyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B2617711.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2617713.png)

![1-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}pyridin-2(1H)-one](/img/structure/B2617717.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2617721.png)

![[(E)-[(2-{[3-(trifluoromethyl)phenyl]methoxy}naphthalen-1-yl)methylidene]amino]thiourea](/img/structure/B2617723.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]propane-1-sulfonamide](/img/structure/B2617725.png)

![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine dihydrochloride](/img/structure/B2617730.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2617732.png)

![3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2617733.png)